molecular formula C23H27N3O3S B047415 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine CAS No. 439935-18-9

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine

Cat. No. B047415
M. Wt: 425.5 g/mol
InChI Key: SKTGCLFAGGBOEO-UHFFFAOYSA-N
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Description

“5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine” is a chemical compound with the molecular formula C23H27N3O3S and a molecular weight of 425.5 g/mol. It is related to para-Methoxyphenylpiperazine (MeOPP), a piperazine derivative with stimulant effects .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine” is complex and detailed analysis would require specific software tools .

Scientific Research Applications

Cognitive Enhancement and Neuropharmacology

5-HT(6) receptor antagonists like 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine are studied for their role in cognitive enhancement. Research indicates that these antagonists may improve retention performance in learning and memory tasks, suggesting a potential application in treating learning and memory disorders. Studies have also explored their influence on extracellular glutamate levels in the frontal cortex, linking their activity to cognition enhancement, although further research is necessary for conclusive evidence (Russell & Dias, 2002).

Therapeutic Potential in Neuropsychiatric Disorders

Dopamine D2 receptor ligands, including structures similar to 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine, are crucial in treating various neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The therapeutic potential of these compounds is linked to their high affinity for D2 receptors and the ability to influence dopaminergic pathways, which are central to the pathophysiology of these disorders. The structural components contributing to D2R affinity have been thoroughly studied, providing valuable insights for future drug design (Jůza et al., 2022).

Anti-Cancer Properties

Research on African medicinal spices and vegetables, including compounds structurally similar to 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine, has highlighted their potential in combating cancer. The cytotoxic properties of these compounds against various cancer cell lines have been documented, along with their modes of action, such as inducing apoptosis and disrupting mitochondrial membrane potential (Kuete, Karaosmanoğlu, & Sivas, 2017).

Pharmacology and DNA Interaction

Compounds like Hoechst 33258, structurally related to 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction has significant implications in various biological processes and is a focal point for drug design, providing insights into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Metabolic Pathways and Clinical Applications

The metabolic pathways and clinical applications of arylpiperazine derivatives, structurally akin to 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine, have been studied extensively. These derivatives are primarily used in treating depression, psychosis, and anxiety, and their metabolites exhibit various neurotransmitter receptor-related effects. Understanding their metabolic pathways and the role of metabolites is crucial in optimizing therapeutic efficacy and minimizing side effects (Caccia, 2007).

properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTGCLFAGGBOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Dansyl-1-(2-methoxyphenyl)piperazine

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